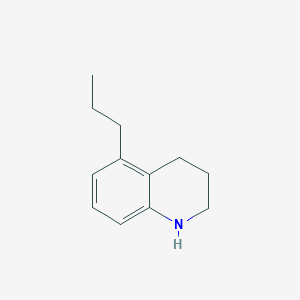
5-Propyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propyl-1,2,3,4-tetrahydroquinoline: is a bicyclic organic compound with the chemical formula C12H17N It belongs to the class of tetrahydroquinolines and is structurally related to quinoline
IUPAC Name: 2-propyl-1,2,3,4-tetrahydroquinoline
CAS Number: 76916-51-3
Molecular Weight: 175.27 g/mol
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of 5-propyl-1,2,3,4-tetrahydroquinoline. One common method involves the reduction of quinoline with a suitable reducing agent (e.g., lithium aluminum hydride or sodium borohydride) under appropriate conditions. The reaction proceeds via hydrogenation of the double bond in the quinoline ring.
Industrial Production: While industrial-scale production methods may vary, the reduction of quinoline remains a key step. Optimization of reaction conditions, catalysts, and purification processes ensures efficient and high-yield production.
化学反応の分析
Reactivity: 5-Propyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation of the tetrahydroquinoline ring can lead to the formation of quinoline derivatives.
Reduction: The compound can be further reduced to its fully saturated form, quinoline.
Substitution: Nucleophilic substitution reactions at the quinoline nitrogen atom are possible.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) in aprotic solvents.
Oxidation: Oxidizing agents such as chromic acid (HCrO) or potassium permanganate (KMnO).
Major Products: The major products depend on the specific reaction conditions. For example:
- Reduction yields this compound.
- Oxidation leads to quinoline derivatives.
科学的研究の応用
5-Propyl-1,2,3,4-tetrahydroquinoline finds applications in various fields:
Chemistry: As a building block for the synthesis of other compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for pharmacological properties.
作用機序
The exact mechanism of action for this compound varies depending on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
類似化合物との比較
While 5-propyl-1,2,3,4-tetrahydroquinoline is unique in its structure, it shares similarities with other tetrahydroquinolines. Further research can explore its distinct features and advantages.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
5-propyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-2-5-10-6-3-8-12-11(10)7-4-9-13-12/h3,6,8,13H,2,4-5,7,9H2,1H3 |
InChIキー |
PNCHGQRXHLRXQG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C2CCCNC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


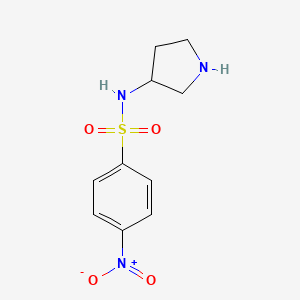
![4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine](/img/structure/B13322429.png)
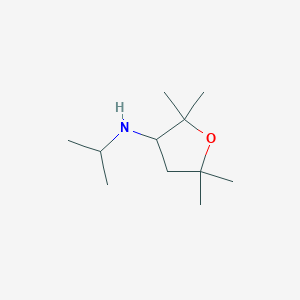
![(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13322445.png)
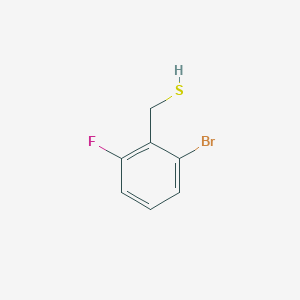

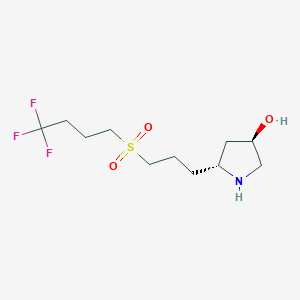

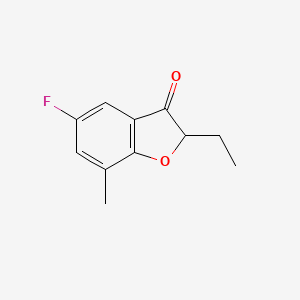
![2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13322482.png)
![(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B13322485.png)
![5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13322489.png)


